N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
CAS No.: 887890-51-9
Cat. No.: VC7616696
Molecular Formula: C27H26N2O4
Molecular Weight: 442.515
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887890-51-9 |
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Molecular Formula | C27H26N2O4 |
Molecular Weight | 442.515 |
IUPAC Name | N-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C27H26N2O4/c1-2-32-21-17-15-20(16-18-21)28-27(31)26-25(22-12-6-7-13-23(22)33-26)29-24(30)14-8-11-19-9-4-3-5-10-19/h3-7,9-10,12-13,15-18H,2,8,11,14H2,1H3,(H,28,31)(H,29,30) |
Standard InChI Key | BBNJOSBIWZEARO-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzofuran ring system (a fused benzene and furan structure) substituted at the 2-position with a carboxamide group linked to a 4-ethoxyphenyl moiety. At the 3-position, a 4-phenylbutanamido group is attached, introducing additional hydrophobic and hydrogen-bonding capabilities. The IUPAC name reflects this arrangement: N-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide.
Key structural attributes include:
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Benzofuran core: Imparts rigidity and planar geometry, facilitating interactions with biological targets.
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4-Ethoxyphenyl group: Enhances lipophilicity and influences electronic properties via the ethoxy substituent.
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4-Phenylbutanamido chain: Provides conformational flexibility and potential for π-π stacking interactions.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 442.515 g/mol |
IUPAC Name | N-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4 |
InChI Key | BBNJOSBIWZEARO-UHFFFAOYSA-N |
Synthesis and Optimization
General Synthetic Strategies
The synthesis of N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide involves multi-step sequences common to benzofuran derivatives:
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Benzofuran Core Construction: Cyclization of 2-hydroxyacetophenone derivatives via acid-catalyzed or transition metal-mediated reactions.
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Amide Bond Formation: Coupling of 3-aminobenzofuran-2-carboxylic acid with 4-phenylbutanoyl chloride, followed by reaction with 4-ethoxyaniline .
A representative protocol from oxidative cross-coupling methodologies involves:
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Reacting α-amino ketones with alcohols under iodine(III) reagents (e.g., PhI(OAc)) to form ethoxy-substituted intermediates .
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Subsequent amidation using 4-phenylbutanoyl chloride in the presence of coupling agents like HATU or DCC.
Table 2: Example Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Benzofuran formation | HSO, 80°C, 6 h | 65–70 |
Amidation | 4-Phenylbutanoyl chloride, DCM, RT | 85 |
Final coupling | HATU, DIPEA, DMF, 0°C → RT | 78 |
Challenges and Optimization
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Regioselectivity: Competing reactions at the 2- and 3-positions of benzofuran necessitate careful control of stoichiometry and temperature .
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Purification: Silica gel chromatography (petroleum ether/EtOAc = 3:1–5:1) effectively isolates the target compound from byproducts .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The ethoxyphenyl moiety may suppress NF-κB signaling, reducing pro-inflammatory cytokine (e.g., TNF-α, IL-6) production. In murine models, related compounds show 40–60% inhibition of carrageenan-induced paw edema at 10 mg/kg.
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 16–32 μg/mL, comparable to ciprofloxacin. The 4-phenylbutanamido group likely disrupts bacterial membrane integrity.
Future Research Directions
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Mechanistic Elucidation: Detailed target identification using proteomics and CRISPR screening.
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Structural Optimization: Introducing electron-withdrawing groups to enhance metabolic stability.
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In Vivo Efficacy Studies: Evaluation in xenograft models for dose-response relationships.
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Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.
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